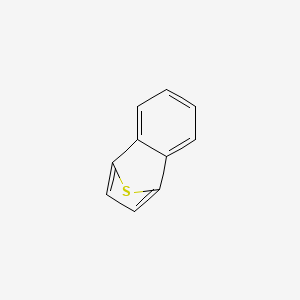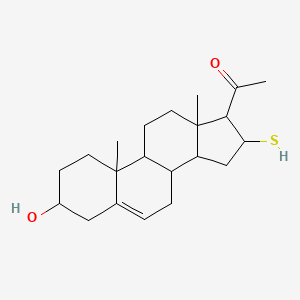
3-Hydroxy-16-sulfanylpregn-5-en-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-16-sulfanylpregn-5-en-20-one is a chemical compound with the molecular formula C21H32O2S. It is a derivative of pregnane, a steroid nucleus, and features both hydroxyl and sulfanyl functional groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-16-sulfanylpregn-5-en-20-one typically involves multi-step organic reactions starting from readily available steroid precursors. One common approach is the hydroxylation of pregn-5-en-20-one at the 3-position, followed by the introduction of a sulfanyl group at the 16-position. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired functionalization.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-16-sulfanylpregn-5-en-20-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The ketone group at the 20-position can be reduced to form a secondary alcohol.
Substitution: The sulfanyl group at the 16-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Thiolates or other nucleophiles can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone group yields a secondary alcohol.
Aplicaciones Científicas De Investigación
3-Hydroxy-16-sulfanylpregn-5-en-20-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-16-sulfanylpregn-5-en-20-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to steroid receptors, modulating enzyme activities, or influencing signal transduction pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxypregn-5-en-20-one: A similar compound lacking the sulfanyl group at the 16-position.
16-Hydroxypregn-5-en-20-one: A compound with a hydroxyl group at the 16-position instead of a sulfanyl group.
3,16-Dihydroxypregn-5-en-20-one: A compound with hydroxyl groups at both the 3- and 16-positions.
Uniqueness
3-Hydroxy-16-sulfanylpregn-5-en-20-one is unique due to the presence of both hydroxyl and sulfanyl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Número CAS |
1913-42-4 |
|---|---|
Fórmula molecular |
C21H32O2S |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
1-(3-hydroxy-10,13-dimethyl-16-sulfanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |
InChI |
InChI=1S/C21H32O2S/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h4,14-19,23-24H,5-11H2,1-3H3 |
Clave InChI |
HTBOVUXSVLNKHT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14754596.png)
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)
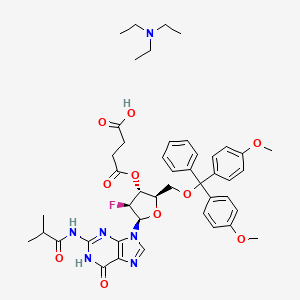
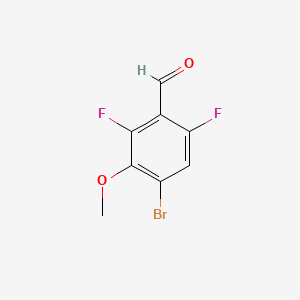
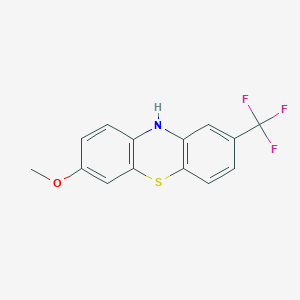
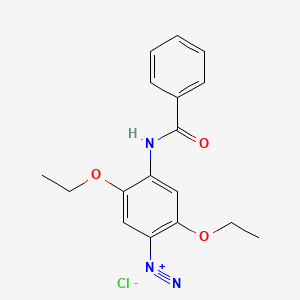


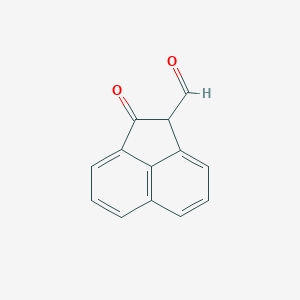
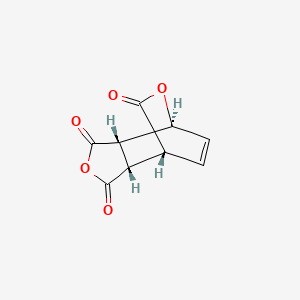
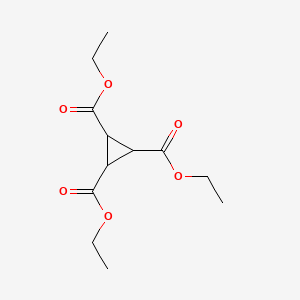
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
